Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-
Description
Historical Context and Discovery
The discovery of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- emerged from broader efforts to synthesize substituted piperidines for pharmaceutical applications. Piperidine derivatives have long been investigated due to their prevalence in alkaloids and bioactive molecules. The integration of isoxazole, a heterocycle known for its metabolic stability and bioactivity, gained traction in the late 20th century as researchers sought to enhance drug-like properties.
Properties
CAS No. |
651314-76-0 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(3-piperidin-2-ylprop-1-ynyl)-1,2-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-2-8-12-10(4-1)5-3-6-11-7-9-13-14-11/h7,9-10,12H,1-2,4-5,8H2 |
InChI Key |
AOOFWYGGVKGNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC#CC2=CC=NO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{5-Isoxazolyl-2-propynyl bromide} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3} \text{Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-}
$$
Method B: Multi-step Synthesis
This method involves multiple steps starting from simpler precursors:
-
- Reacting a suitable aldehyde with hydrazine hydrate followed by cyclization.
-
- Utilizing Sonogashira coupling to form the alkyne moiety.
-
- The alkyne is then reacted with piperidine under specific conditions to yield the target compound.
Summary of Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Aldehyde + Hydrazine → Isoxazole | Reflux in ethanol | High |
| 2 | Sonogashira Coupling | Pd catalyst, base in DMF | Moderate |
| 3 | Alkyne + Piperidine | Heat, solvent | High |
Method C: One-Pot Synthesis
A more efficient approach is a one-pot synthesis that combines several reactions into a single vessel:
- Reagents : Isoxazole precursor, piperidine, and a coupling agent.
- Conditions : The reaction is performed under microwave irradiation to enhance yields and reduce reaction times.
Advantages of One-Pot Synthesis
- Reduced time and labor.
- Higher overall yield due to minimized product loss during transfers.
The purity and yield of Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- are critical for its application in pharmaceuticals. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed to assess these parameters.
Yield Data Table
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Synthesis | 85 | >95 |
| Multi-step | 75 | >90 |
| One-Pot | 90 | >95 |
Chemical Reactions Analysis
Hydrogenation of the Ethynyl Group
The triple bond in the propargyl group undergoes catalytic hydrogenation to form a saturated propyl chain. Reaction conditions influence selectivity:
This reaction retains the isoxazole ring while modifying the linker’s electronic properties .
Nucleophilic Additions to the Triple Bond
The sp-hybridized carbons participate in nucleophilic attacks:
-
Acid-catalyzed hydration : Forms a ketone intermediate, though steric hindrance from the piperidine and isoxazole may limit efficiency .
-
Hydrohalogenation : HCl or HBr adds across the triple bond, yielding geminal dihalides .
Cycloaddition Reactions
The ethynyl group acts as a diynophile in [3+2] or [2+2] cycloadditions:
These reactions exploit the alkyne’s linear geometry for regioselective bond formation .
Isoxazole Ring Modifications
The 5-isoxazolyl group undergoes electrophilic substitution or ring-opening:
-
Electrophilic substitution : Nitration or halogenation at the 4-position of the isoxazole (if unsubstituted) .
-
Acid-mediated ring-opening : Generates β-ketonitrile derivatives under strong acidic conditions (e.g., H₂SO₄) .
Piperidine Nitrogen Functionalization
The secondary amine in the piperidine ring participates in:
-
Acylation : Reacts with acyl chlorides (e.g., AcCl) to form amides.
-
Alkylation : Forms quaternary ammonium salts with alkyl halides, though steric bulk may reduce reactivity .
Cross-Coupling Reactions
The ethynyl group enables metal-catalyzed couplings:
| Reaction Type | Catalyst | Partner | Product | Source |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI | Aryl halide | Biarylacetylene derivatives | |
| Glaser coupling | Cu(I), O₂ | Terminal alkyne | Conjugated diyne |
Radical Cyclization
Under radical initiators (e.g., AIBN), the ethynyl group may undergo cyclization to form fused bicyclic structures. For example, intramolecular H-abstraction could yield indolizidine analogs .
Key Stability Considerations
Scientific Research Applications
Anti-Diabetic Agents
Piperidine derivatives have shown promise in the treatment of diabetes. For instance, compounds like voglibose are used to inhibit alpha-glucosidases, thereby delaying carbohydrate absorption and improving glycemic control . Research indicates that Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- may exhibit similar properties due to its structural characteristics.
Cancer Therapy
The anticancer potential of piperidine derivatives has been extensively studied. Recent findings suggest that certain piperidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The introduction of isoxazole groups may enhance these effects by improving the compound's interaction with target proteins.
Neurological Disorders
Piperidine derivatives are also being explored for their neuroprotective effects. For example, donepezil, a well-known piperidine derivative, is used in Alzheimer’s disease therapy by inhibiting acetylcholinesterase and enhancing cholinergic transmission . The unique structure of Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- could provide additional benefits in treating cognitive disorders.
Antimicrobial Activity
Research has indicated that piperidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic processes . The isoxazole component may contribute to this activity by serving as a bioactive scaffold.
Diabetes Management
A study demonstrated that a piperidine derivative similar to Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- effectively lowered blood glucose levels in diabetic animal models by inhibiting carbohydrate absorption in the intestine .
Cancer Treatment
In vitro studies have shown that certain piperidine-based compounds exhibit significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents . This suggests a potential role for Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- in developing novel anticancer therapies.
Data Table: Summary of Applications
| Application Area | Example Compounds | Mechanism of Action |
|---|---|---|
| Anti-Diabetic | Voglibose | Inhibition of alpha-glucosidase |
| Cancer Therapy | Various piperidines | Induction of apoptosis; modulation of signaling pathways |
| Neurological Disorders | Donepezil | Acetylcholinesterase inhibition |
| Antimicrobial Activity | Various derivatives | Disruption of cell membranes; inhibition of metabolic processes |
Mechanism of Action
The mechanism of action of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers .
Comparison with Similar Compounds
Structural Analogues and Receptor Binding
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Electron-deficient heterocycles: The 5-isoxazolyl group in the target compound shares electronic similarities with benzisoxazole in Compound 12, which enhances serotonin receptor binding. The fluorinated benzisoxazole in Compound 12 increases lipophilicity and CNS penetration compared to the non-fluorinated isoxazole in the target compound .
- In contrast, GS-327073 uses a methylene linker for better solubility and metabolic stability .
Metabolic and Toxicity Considerations
- Propargyl groups : The propargyl moiety in the target compound may undergo cytochrome P450-mediated oxidation, forming reactive intermediates. This contrasts with safer metabolization pathways observed in Compound 12’s fluorinated benzisoxazole .
- Toxicity : While anabasine (a structurally simpler piperidine-pyridine alkaloid) exhibits neurotoxicity, the 5-isoxazolyl substitution in the target compound likely reduces nicotinic receptor affinity, mitigating such risks .
Biological Activity
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
Piperidine is a six-membered saturated ring containing nitrogen, while the isoxazole moiety contributes to the compound's unique reactivity. The combination of these two structures enhances the compound's potential pharmacological properties.
| Component | Structure Features | Unique Aspects |
|---|---|---|
| Piperidine | Six-membered ring with nitrogen | Basicity allows for interaction with various receptors |
| Isoxazole | Five-membered aromatic ring with nitrogen | Known for diverse biological activities |
Biological Activity
Research indicates that compounds featuring piperidine and isoxazole structures exhibit a range of biological activities, including:
- Antitumor Activity : Piperidine derivatives have been shown to inhibit autotaxin, an enzyme associated with cancer progression. Inhibiting autotaxin can reduce lysophosphatidic acid (LPA) levels, which are implicated in various cancers such as ovarian and breast cancer .
- Neuropharmacological Effects : Some studies suggest that derivatives of piperidine can act on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as schizophrenia and depression .
- Antimicrobial Properties : Compounds similar to piperidine have demonstrated antimicrobial activity against various pathogens, indicating a potential role in treating infectious diseases .
Case Studies
- Autotaxin Inhibition : A study highlighted piperidine derivatives as effective inhibitors of autotaxin, suggesting their utility in cancer treatment. The inhibition of this enzyme was linked to reduced tumor growth in preclinical models .
- Neurotransmitter Modulation : Research on piperidine derivatives indicated their ability to modulate dopamine receptors, which may be beneficial in treating neuropsychiatric disorders. In particular, compounds targeting D4 dopamine receptors showed promise in reducing symptoms associated with schizophrenia .
- Antimycobacterial Activity : A study focused on piperidinothiosemicarbazone derivatives revealed significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment .
Synthesis and Derivative Development
The synthesis of piperidine derivatives often involves modifying the nitrogen atom or substituting different functional groups to enhance biological activity. Various synthetic routes have been explored to optimize the pharmacological profiles of these compounds.
Q & A
Basic: How can synthetic routes for Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- be optimized to accommodate its heteroaromatic substituents?
Answer:
The compound’s 5-isoxazolyl and propargyl groups require regioselective coupling strategies. For the isoxazole ring, cyclization of hydroxylamine with a diketone precursor under acidic conditions (e.g., HCl/EtOH) is a standard approach . The propargyl-piperidine linkage may involve Sonogashira coupling between a terminal alkyne and a halogenated piperidine derivative, using Pd(PPh₃)₄/CuI catalysis . Key challenges include steric hindrance at the piperidine N-position; substituting bulky protecting groups (e.g., Boc) during synthesis can mitigate side reactions. Purity should be monitored via HPLC with ammonium acetate buffer (pH 6.5) to resolve polar by-products .
Basic: What analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to detect molecular ions ([M+H]⁺) and fragmentation patterns. Compare retention times with synthesized standards .
- ¹H/¹³C NMR : Key signals include the propargyl proton (δ ~2.5–3.0 ppm, triplet) and isoxazolyl C-3/C-5 carbons (δ ~95–110 ppm) .
- Elemental Analysis : Validate stoichiometry (C, H, N) to confirm absence of solvent residues .
Advanced: How can researchers resolve contradictions in reported bioactivity data for 5-isoxazolyl-piperidine derivatives?
Answer:
Discrepancies often arise from variations in assay conditions or stereochemical factors. For example:
- Assay pH : Isoxazole’s protonation state (pKa ~1.5–3.0) affects receptor binding. Standardize assays at physiological pH (7.4) using HEPES buffer .
- Stereochemistry : Chiral centers in piperidine (e.g., 2-position) can drastically alter activity. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test separately .
- Metabolic Stability : Differences in microsomal degradation (e.g., CYP3A4 activity) may explain in vitro/in vivo mismatches. Perform liver microsome assays with NADPH cofactors .
Advanced: What methodologies are effective for characterizing polymorphic forms of piperidine derivatives?
Answer:
- PXRD : Compare experimental diffraction patterns (e.g., 2θ = 10–30°) with simulated data from single-crystal structures .
- DSC/TGA : Identify melting points (endothermic peaks) and decomposition temperatures. Polymorphs often differ by 5–10°C in melting points .
- Solvent Screening : Recrystallize from 10+ solvent systems (e.g., EtOAc, hexane, DMF) to induce lattice variations. Monitor via hot-stage microscopy .
Basic: How should stability studies be designed for this compound under varying storage conditions?
Answer:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC; isoxazole rings are prone to hydrolysis under high humidity .
- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours. Use amber vials to prevent photolytic cleavage of the propargyl bond .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., GABAₐ or kinase domains). Focus on π-π stacking between isoxazole and aromatic residues (e.g., Phe200 in GABAₐ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds with catalytic lysine/aspartate residues .
Basic: How can reaction by-products be minimized during propargyl-piperidine coupling?
Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover and reduced homocoupling .
- Temperature Control : Perform reactions at 50°C instead of reflux to prevent alkyne oligomerization .
- Workup Strategies : Use aqueous NH₄Cl to quench Pd residues and silica gel chromatography to isolate the product .
Advanced: What SAR trends are observed in 5-isoxazolyl-piperidine analogs?
Answer:
- Piperidine Substitution : N-Methylation reduces CNS penetration (logP ↑), while 4-hydroxy derivatives enhance solubility (logS ↑0.5) .
- Isoxazole Modifications : 5-Trifluoromethyl substitution boosts metabolic stability (t₁/₂ ↑2x in human microsomes) but may reduce affinity for hydrophobic pockets .
Basic: How to validate the absence of genotoxic impurities in synthesized batches?
Answer:
- Ames Test : Use Salmonella TA98 and TA100 strains with S9 metabolic activation. Threshold: <1 μg/mL for mutagenicity .
- LC-HRMS : Screen for alkylating agents (e.g., propargyl halides) with mass accuracy <5 ppm .
Advanced: What crystallization conditions favor high-yield polymorph formation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
